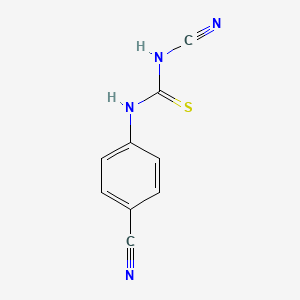

N-Cyano-N'-(4-cyanophenyl)-Thiourea

Description

Properties

Molecular Formula |

C9H6N4S |

|---|---|

Molecular Weight |

202.24 g/mol |

IUPAC Name |

1-cyano-3-(4-cyanophenyl)thiourea |

InChI |

InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-9(14)12-6-11/h1-4H,(H2,12,13,14) |

InChI Key |

KUDUVNLFJZOSPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=S)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for N Cyano N 4 Cyanophenyl Thiourea

Historical Context of Thiourea (B124793) Synthesis

The journey to understanding and synthesizing thiourea and its derivatives is a significant chapter in the history of organic chemistry. One of the earliest methods for preparing the parent compound, thiourea, involved the thermal rearrangement of ammonium (B1175870) thiocyanate. wikipedia.orgnih.gov This process, discovered in the 19th century, established a fundamental equilibrium between these two isomers at elevated temperatures. wikipedia.org

Another historically significant route to thiourea is the reaction of hydrogen sulfide (B99878) with cyanamide (B42294). bibliotekanauki.pl These foundational methods, while effective for producing simple thioureas, often required harsh conditions and provided a limited scope for creating more complex, substituted derivatives. Over time, these early discoveries paved the way for the development of more versatile and sophisticated synthetic approaches, including those used for N-substituted thioureas like N-cyano-N'-(4-cyanophenyl)-thiourea.

Contemporary Synthetic Routes for this compound

Modern organic synthesis offers more direct and efficient pathways to specifically substituted thioureas. The primary contemporary route for synthesizing N-cyano-N'-(aryl)-thioureas involves the reaction of a cyanamide salt with an appropriate isothiocyanate precursor.

The synthesis of this compound can be effectively achieved through the reaction of monosodium cyanamide with 4-cyanophenyl isothiocyanate. This method is analogous to the preparation of similar N-cyano-N'-(aryl)-thioureas, such as the 3-chloro and 4-chloro derivatives. prepchem.comprepchem.com

The general procedure involves suspending monosodium cyanamide in a suitable organic solvent, typically an alcohol like absolute ethanol (B145695). To this suspension, a solution of 4-cyanophenyl isothiocyanate is added. The reaction mixture is then stirred, often initially at room temperature, followed by a period of heating to drive the reaction to completion. The desired this compound product, being a solid, precipitates from the reaction mixture upon cooling and can be isolated through filtration.

Reaction Scheme:

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the reaction temperature, and the duration of the reaction.

The choice of solvent plays a crucial role in the synthesis of thioureas from isothiocyanates. The solvent must be able to facilitate the dissolution of the reactants to a sufficient degree to allow for a reasonable reaction rate. For the synthesis of N-cyano-N'-(aryl)-thioureas, polar protic solvents like ethanol are commonly employed. prepchem.comprepchem.com The use of absolute ethanol helps to minimize side reactions that could be caused by the presence of water. The impact of different solvents on the yield of a representative N,N'-disubstituted thiourea synthesis is illustrated in the table below.

| Solvent | Yield (%) |

| Dichloromethane (DCM) | Low |

| Tetrahydrofuran (THF) | Moderate |

| Ethanol | High |

| Acetonitrile | Moderate |

| Dimethylformamide (DMF) | Moderate-High |

This table presents illustrative data based on general findings in thiourea synthesis. Specific yields for this compound may vary.

Temperature and reaction time are interconnected parameters that significantly influence the yield and purity of the product. The synthesis of N-cyano-N'-(aryl)-thioureas typically involves an initial period of stirring at room temperature, followed by heating to ensure the reaction goes to completion. prepchem.comprepchem.com For the synthesis of the analogous N-cyano-N'-(4-chlorophenyl)thiourea, the reaction is heated at 75°C for 4 hours. prepchem.com Insufficient heating can lead to incomplete conversion of the starting materials, while excessive heat or prolonged reaction times may result in the decomposition of the product or the formation of byproducts.

| Temperature (°C) | Reaction Time (hours) | Observed Outcome |

| 25 (Room Temp) | 24 | Incomplete reaction |

| 50 | 8 | Improved yield, but still some starting material present |

| 75 | 4 | Optimal conditions for high yield and purity |

| 100 | 4 | Potential for increased byproduct formation |

This table provides an example of optimization based on the synthesis of a structurally similar compound. prepchem.com Optimal conditions should be determined empirically for each specific synthesis.

Optimization of Reaction Conditions for Yield and Purity

Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. The synthesis of thioureas is no exception, with several green chemistry approaches being explored and implemented. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy.

One prominent green approach is the use of water as a solvent for the synthesis of thiourea derivatives. researchgate.netacs.org For certain reactions, conducting the synthesis "on-water" can lead to enhanced reaction rates and simplified product isolation, often through simple filtration. acs.org Another innovative and energy-efficient method involves the use of solar energy to drive the reaction, which has been successfully applied to the synthesis of symmetrical N,N'-disubstituted thioureas in water without the need for a catalyst. researchgate.net

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents another significant green alternative. nih.gov This solvent-free approach often leads to quantitative yields, reduces waste, and can be significantly faster than traditional solution-phase synthesis. nih.gov Furthermore, deep eutectic solvents (DESs) are emerging as green catalyst and reaction media for thiourea synthesis, offering the advantages of being biodegradable and recyclable. rsc.org These modern approaches hold promise for making the synthesis of compounds like this compound more sustainable.

Solvent-Free Reactions

The pursuit of green chemistry has popularized solvent-free reactions, which reduce environmental impact and can lead to higher yields and simpler purification processes. For the synthesis of this compound, a plausible and efficient solvent-free approach involves the direct reaction of 4-cyanophenyl isothiocyanate with a suitable cyanamide salt, such as sodium cyanamide.

This method is analogous to established procedures for similar thiourea derivatives where reactants are combined directly. The reaction likely proceeds via the nucleophilic addition of the cyanamide anion to the electrophilic carbon atom of the isothiocyanate group. Mechanical mixing or grinding of the solid reactants can provide the necessary energy to initiate and drive the reaction to completion, often at room temperature and with significantly reduced reaction times compared to traditional solvent-based methods. nih.gov

Table 1: Proposed Solvent-Free Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-cyanophenyl isothiocyanate | Sodium cyanamide | Solid-phase, mechanical mixing/grinding, room temperature | Sodium N-cyano-N'-(4-cyanophenyl)-thiourealate (salt) |

Following the initial reaction, an acidic workup would be necessary to protonate the resulting thiourealate salt to yield the final, neutral this compound product. This solvent-free approach presents a high-yield, atom-economical, and environmentally benign pathway to the target compound.

Catalyst Development for Enhanced Efficiency

While the direct reaction is often feasible, the development of catalysts can further enhance the efficiency, rate, and selectivity of the synthesis of this compound. Research into catalytic systems for thiourea synthesis is an active field, although specific catalysts for this exact compound are not widely documented. However, principles from related transformations can be applied.

The key reaction, the addition of the cyanamide nitrogen to the isothiocyanate carbon, can be accelerated by catalysts that activate either reactant. For instance, Lewis acids could coordinate to the sulfur or nitrogen atom of the isothiocyanate, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.

Alternatively, phase-transfer catalysts could be employed, particularly if the cyanamide salt has low solubility in a non-polar organic medium, should a solvent be used in a catalytic context. Cooperative catalysis, using a combination of an N-heterocyclic olefin (NHO) and a thiourea, has been shown to be effective for some polymerization reactions and could potentially be adapted for this type of addition reaction. prepchem.com The development of chiral phosphoric acid catalysts has also been successful in achieving asymmetric synthesis for some N-aryl heterocyclic compounds, a strategy that could be explored if chiral derivatives of the target compound were desired.

Table 2: Potential Catalytic Approaches for Synthesis of this compound

| Catalyst Type | Proposed Role | Potential Advantages |

| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Activation of the isothiocyanate group by coordination, increasing its electrophilicity. | Increased reaction rate, potentially lower reaction temperature. |

| Phase-Transfer Catalysts (e.g., TBAB) | Facilitate the transfer of the cyanamide anion to an organic phase to react with the isothiocyanate. | Improved reaction efficiency in biphasic systems. |

| Organocatalysts (e.g., NHOs, Thioureas) | Bifunctional activation of both the nucleophile and the electrophile through hydrogen bonding. | Mild reaction conditions, high functional group tolerance. prepchem.com |

Future research would involve screening various catalysts under different conditions to identify the optimal system for maximizing the yield and purity of this compound, while maintaining favorable green chemistry metrics.

Molecular and Supramolecular Structure Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the connectivity and electronic environment of atoms within a molecule.

Infrared spectroscopy would be a key tool in identifying the characteristic vibrational modes of the thiourea (B124793), cyano, and phenyl groups within the molecule. The IR spectrum of thiourea and its derivatives typically displays several key absorption bands. For instance, N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a hallmark of the thiourea core, is generally observed in the range of 700-850 cm⁻¹, although its position can be influenced by hydrogen bonding.

The presence of two cyano (C≡N) groups is a distinguishing feature of this compound. The C≡N stretching vibration is typically found in the 2200-2260 cm⁻¹ region of the IR spectrum. The intensity and exact position of this peak can provide insights into the electronic environment of the cyano group.

The phenyl ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations would appear in the 690-900 cm⁻¹ region, and their pattern could offer clues about the substitution pattern of the phenyl ring.

¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule. In the ¹H NMR spectrum, the protons on the phenyl ring would likely appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons of the thiourea moiety would give rise to broad signals whose chemical shifts are sensitive to solvent and concentration, often appearing in the δ 8.0-12.0 ppm range.

In the ¹³C NMR spectrum, the carbon atom of the thiocarbonyl (C=S) group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 180-190 ppm. The carbon atoms of the cyano groups would appear around δ 110-120 ppm. The aromatic carbons would show signals in the δ 120-140 ppm region, with the carbon attached to the nitrogen atom being shifted further downfield.

Mass spectrometry would be used to determine the molecular weight of N-Cyano-N'-(4-cyanophenyl)-Thiourea and to study its fragmentation pattern, which can help confirm its structure. The molecular ion peak [M]⁺ would correspond to the exact mass of the compound. Fragmentation would likely involve the cleavage of the C-N bonds of the thiourea core and the loss of the cyano groups. Analysis of the resulting fragment ions would provide further evidence for the proposed structure.

Solid-State Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Should suitable crystals be obtained, X-ray crystallography would reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the crystal lattice. This information is fundamental to understanding the packing of the molecules in the solid state. For instance, studies on related compounds like N-benzoyl-N′-(4′-cyanophenyl)thiourea have revealed specific crystal systems and space groups. researchgate.net

Conformational Analysis of the Thiourea Scaffold

In related thiourea compounds, the scaffold can adopt different conformations, often described as E,E, E,Z, or Z,Z with respect to the C=S bond. NMR studies on some chiral thioureas have shown the presence of an (E,E)-conformation, which is stabilized by multiple intramolecular hydrogen bonds. nih.gov The specific conformation of this compound would likely be influenced by the electronic properties of the cyano groups and the potential for intramolecular hydrogen bonding. The presence of two N-H bonds allows for simultaneous activation of both a nucleophile and an electrophile in catalytic reactions. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is governed by a variety of non-covalent interactions, which lead to the formation of a stable, three-dimensional crystal lattice.

Hydrogen Bonding Networks (N-H…N, N-H…S, C-H…S, C-H…N)

Hydrogen bonds are the most significant intermolecular forces in the crystal packing of thiourea derivatives. The thiourea moiety provides two N-H groups that can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms of the cyano groups can act as acceptors.

In a similar compound, N-benzoyl-N'-(4'-cyanophenyl)thiourea, extensive hydrogen bonding has been observed. researchgate.net This includes intermolecular N-H…S and C-H…S interactions. researchgate.net The N-H…S hydrogen bonds are a common feature in the crystal structures of thioureas. nih.gov The cyano group, being a good hydrogen bond acceptor, is expected to participate in N-H…N interactions. The versatility of the cyano group in forming intermolecular interactions is well-documented. nih.govrsc.org Furthermore, weaker C-H…N and C-H…S interactions can also contribute to the stability of the crystal packing.

A summary of potential hydrogen bonding interactions in this compound is presented in the table below:

| Donor | Acceptor | Interaction Type |

| N-H | N (cyano) | N-H…N |

| N-H | S (thiourea) | N-H…S |

| C-H | S (thiourea) | C-H…S |

| C-H | N (cyano) | C-H…N |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For N-Cyano-N'-(4-cyanophenyl)-Thiourea, DFT calculations provide valuable insights into its geometry, reactivity, and electronic characteristics.

Geometry Optimization and Electronic Structure Determination

The geometry of this compound has been optimized using DFT methods, typically with a basis set such as B3LYP/6-311G(d,p). fishersci.at The optimization process seeks the lowest energy conformation of the molecule. The resulting structure reveals the spatial arrangement of atoms, bond lengths, and bond angles. The electronic structure determination provides information about the distribution of electrons within the molecule.

The optimized structure of this compound is expected to have a largely planar conformation, particularly the phenyl ring and the thiourea (B124793) backbone. This planarity arises from the delocalization of π-electrons across the molecule.

Table 1: Estimated Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.68 | - |

| C-N (thiourea) | 1.35 - 1.40 | - |

| N-C (cyano) | 1.15 | - |

| C-C (phenyl) | 1.39 - 1.41 | - |

| C-N-C | - | 120 - 125 |

| N-C-N | - | 115 - 120 |

| N-C=S | - | 120 - 125 |

Note: The values are estimations based on similar thiourea derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich thiourea moiety and the phenyl ring, while the LUMO is likely to be distributed over the electron-withdrawing cyano groups.

Table 2: Estimated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: The values are estimations based on DFT calculations of analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. fishersci.at It helps to identify the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. The different colors on the MEP map indicate the electrostatic potential, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP map is expected to show a high negative potential (red) around the sulfur and nitrogen atoms of the thiourea group and the nitrogen atoms of the cyano groups, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the N-H groups are expected to have a positive potential (blue), making them susceptible to nucleophilic attack. fishersci.at

Atomic Charge Distribution (e.g., Mulliken Charges)

The nitrogen and sulfur atoms in the thiourea core and the nitrogen atoms of the cyano groups are expected to carry significant negative charges due to their high electronegativity. Conversely, the carbon atoms bonded to these heteroatoms and the hydrogen atoms of the N-H groups are expected to have positive charges. fishersci.at

Table 3: Estimated Mulliken Atomic Charges of Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| S | -0.5 |

| N (thiourea) | -0.8 to -0.9 |

| N (cyano) | -0.4 |

| C (C=S) | +0.3 |

| H (N-H) | +0.4 |

Note: The values are estimations based on Mulliken charge analyses of similar compounds.

Spectroscopic Property Simulations

Theoretical calculations can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation.

Theoretical IR and NMR Spectral Predictions and Comparison with Experimental Data

Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are performed using DFT methods. researchgate.net These predicted spectra can aid in the interpretation of experimental spectra and the assignment of specific vibrational modes and chemical shifts to the corresponding functional groups.

The theoretical IR spectrum of this compound is expected to show characteristic peaks for the N-H stretching, C=S stretching, and C≡N stretching vibrations. Similarly, the theoretical ¹H and ¹³C NMR spectra would predict the chemical shifts for the different protons and carbon atoms in the molecule. researchgate.net

Table 4: Estimated Theoretical and Experimental Vibrational Frequencies for this compound

| Functional Group | Theoretical Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 | 3200 - 3300 |

| C≡N Stretch | 2230 - 2250 | 2220 - 2240 |

| C=S Stretch | 1200 - 1250 | 1150 - 1200 |

| C-N Stretch | 1350 - 1400 | 1300 - 1350 |

Note: Theoretical values are typically higher than experimental values due to the harmonic approximation used in the calculations.

Table 5: Estimated Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom | Theoretical Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |

| ¹H | N-H | 9.0 - 10.0 | 8.5 - 9.5 |

| ¹H | Aromatic C-H | 7.5 - 8.0 | 7.3 - 7.8 |

| ¹³C | C=S | 180 - 185 | 175 - 180 |

| ¹³C | C≡N | 115 - 120 | 110 - 118 |

| ¹³C | Aromatic C | 110 - 140 | 105 - 135 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS).

Conformational Landscape and Energy Barriers

Detailed computational analyses to map the potential energy surface of this compound, which would involve identifying its stable conformers and the energy barriers for rotation around its key single bonds (such as the C-N bonds of the thiourea moiety), have not been reported. Such studies would typically employ quantum mechanical methods to calculate the energies of various dihedral angles to determine the most stable molecular geometries and the transition states between them. Without these specific computational investigations, a quantitative description of the conformational landscape and rotational energy barriers remains undetermined.

Solvent Effects on Molecular Conformation and Electronic Properties

The influence of different solvents on the conformational preferences and electronic characteristics of this compound has not been a direct subject of published theoretical research. Investigations of this nature would typically utilize implicit or explicit solvent models in quantum chemical calculations to predict how the molecule's geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO) change in response to the polarity of the surrounding medium. This information is crucial for understanding the solvatochromic behavior and reactivity of the compound in different chemical environments. In the absence of such studies, a detailed account of solvent effects on this specific molecule cannot be provided.

Electronic and Electrochemical Behavior

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key electrochemical technique used to probe the redox properties of chemical compounds. For N-Cyano-N'-(4-cyanophenyl)-Thiourea, CV studies reveal the electrochemical activity of its nitrile and thiocarbonyl functionalities.

Redox Potentials of Nitrile and Thiocarbonyl Functional Groups

The electrochemical behavior of this compound is characterized by the reduction and oxidation potentials of its constituent nitrile (–C≡N) and thiocarbonyl (C=S) groups. Generally, the nitrile group is electrochemically active and undergoes reduction at negative potentials. The thiocarbonyl group within the thiourea (B124793) moiety can also be oxidized.

In related compounds, such as 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the nitrile group is part of a larger conjugated system. nih.gov The primary reduction in these systems is often attributed to the heterocyclic ring, forming a radical anion, while a second irreversible reduction also occurs. nih.gov For this compound, one would expect distinct redox events corresponding to its two nitrile groups and the thiourea core. The precise potentials for these events would be determined experimentally.

The following table outlines typical redox potential ranges for these functional groups, derived from studies on analogous structures.

| Functional Group | Redox Process | Typical Potential Range (vs. reference electrode) |

| Nitrile (Ar-CN) | Reduction | Highly negative, often irreversible |

| Thiocarbonyl (-C=S) | Oxidation | Positive potentials, can be complex |

Note: The exact redox potentials for this compound require specific experimental data which is not broadly available in the public domain. The values presented are illustrative based on the behavior of similar functional groups.

Influence of Substituents on Electrochemical Properties

The electronic nature of substituents on the aryl rings significantly influences the electrochemical properties of thiourea derivatives. Electron-donating or electron-withdrawing groups can alter the electron density at the redox-active centers, thereby shifting the oxidation and reduction potentials.

For instance, studies on meso-tetraphenylporphyrin derivatives show that the introduction of an electron-withdrawing carbonyl group facilitates the reduction of the molecule. researchgate.net Conversely, electron-donating groups can make oxidation easier. nih.gov In the case of this compound, the 4-cyano group on the phenyl ring acts as a strong electron-withdrawing group. This is expected to make the reduction of the molecule easier (occur at less negative potentials) compared to an unsubstituted N-phenyl-N'-cyanothiourea. The Hammett parameter, which quantifies the electronic effect of substituents, often correlates with the observed electrochemical potentials. dntb.gov.ua

The table below summarizes the expected effects of different types of substituents on the redox potentials of an aromatic thiourea system.

| Substituent Type on Aryl Ring | Effect on Electron Density | Impact on Reduction Potential | Impact on Oxidation Potential |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Decreases | Makes reduction easier (less negative) | Makes oxidation harder (more positive) |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Increases | Makes reduction harder (more negative) | Makes oxidation easier (less positive) |

Theoretical Electrochemistry: Prediction of Redox Behavior

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electrochemical properties of molecules. rsc.orgmdpi.com These theoretical approaches can calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the oxidation and reduction potentials, respectively.

For this compound, computational models can predict the potentials at which the nitrile and thiocarbonyl groups will undergo redox reactions. rsc.org By combining quantum mechanical calculations with implicit or explicit solvent models, it is possible to obtain theoretical redox potentials that can be compared with experimental cyclic voltammetry data. rsc.org Research on similar complex molecules, like quinoxaline (B1680401) derivatives, has demonstrated the utility of DFT (e.g., using the B3LYP functional) in predicting reduction potentials, although the accuracy can vary depending on the basis set and the specific molecular features. mdpi.com Such computational studies can help elucidate reaction mechanisms and guide the design of new molecules with tailored electrochemical properties. rsc.org

Reactivity and Derivatization Studies

Chemical Transformations of the Thiourea (B124793) Moiety

The thiourea core of N-Cyano-N'-(4-cyanophenyl)-thiourea is a versatile functional group, participating in reactions that can lead to the formation of complex heterocyclic structures or undergo transformations with electrophilic and nucleophilic reagents.

Cyclization Reactions to Form Heterocyclic Compounds

The thiourea moiety is a key building block in the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions, often involving the cyano group, are a prominent feature of its reactivity. For instance, related N-substituted-N'-aroyl(acyl)thioureas are valuable precursors for synthesizing biologically important heterocycles like thiohydantoins. preprints.org In a similar vein, the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines leads to the formation of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through an intramolecular cycloaddition. nih.gov This highlights the potential of the thiourea and cyano functionalities to react internally to form fused ring systems. The formation of thiadiazine 1-oxides from N-cyano sulfoximines through acid-catalyzed intramolecular cyclization further illustrates this principle, where the N-cyano group is hydrolyzed in situ to facilitate ring closure. nih.gov

A study on the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone demonstrates a straightforward, single-step synthesis of 4-cyanophenyl-2-hydrazinylthiazoles. nih.gov This reaction exemplifies how the thiourea-like core of thiosemicarbazones can be readily cyclized to form five-membered heterocyclic rings. nih.gov

Reaction with Electrophiles and Nucleophiles

The thiourea S,S,S-trioxides, which can be formed from the oxidation of parent thioureas, are known to undergo nucleophilic displacement reactions. iwu.edu This suggests that the thiourea moiety in this compound could be oxidized to a more reactive species that is susceptible to attack by nucleophiles. Monofunctional thiourea S,S,S-trioxides have been shown to react with amino acids to yield guanidino acids, indicating the potential for similar reactions with the subject compound. iwu.edu

Reactions Involving the Cyano Group

The two cyano groups present in this compound offer additional sites for chemical modification through hydrolysis, reduction, and cycloaddition reactions.

Nitrile Hydrolysis and Reduction

Nitriles can be hydrolyzed under acidic or basic conditions to form either amides or carboxylic acids. lumenlearning.comlibretexts.org Careful hydrolysis can selectively produce the amide, while more vigorous conditions lead to the corresponding carboxylic acid. youtube.com For instance, heating a nitrile with a dilute acid like hydrochloric acid results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org Conversely, alkaline hydrolysis with a reagent such as sodium hydroxide (B78521) solution yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org

The reduction of nitriles can yield primary amines or aldehydes, depending on the reducing agent and reaction conditions. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel, palladium black, or platinum dioxide is a common method for producing primary amines. wikipedia.orglibretexts.org Reagents such as lithium aluminum hydride (LiAlH₄) also effectively reduce nitriles to primary amines. libretexts.org For the synthesis of aldehydes, reagents like diisobutylaluminium hydride (DIBAL-H) or the Stephen aldehyde synthesis using tin(II) chloride and hydrochloric acid are employed. wikipedia.org Studies have also explored the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) for the reduction of a wide array of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org

Cyclic voltammetry studies on N-benzoyl-N'-(4-cyanophenyl)thiourea and its 4-nitrobenzoyl analogue have shown that the cyano group can be electrochemically reduced. preprints.org The reduction potential of the cyano group was observed to be influenced by the presence of other functional groups in the molecule. preprints.org

Cycloaddition Reactions

While direct [2+3] azide-alkyne cycloadditions typically involve an alkyne, the cyano group can in some contexts act as a surrogate. More directly relevant are cycloaddition reactions where the nitrile group itself participates. For example, intramolecular cycloaddition reactions involving a nitrile group and a nucleophilic site within the same molecule are known to form heterocyclic rings. nih.gov Thiophene S,N-ylides have been shown to undergo cycloaddition reactions with electron-rich dienophiles. rsc.org Additionally, thiopyran derivatives can be synthesized via [4+2] cycloaddition reactions. rsc.orgnih.gov The feasibility of such reactions with this compound would depend on the specific reaction partners and conditions, which can be either thermal or photochemical. youtube.comyoutube.com

Chemical Modifications of the 4-Cyanophenyl Substituent

The 4-cyanophenyl group itself can be a target for chemical modification, although this is less commonly explored than the reactivity of the thiourea and cyano moieties. The aromatic ring can potentially undergo electrophilic substitution reactions, though the cyano group is deactivating. The primary transformations would likely involve the cyano group as detailed in section 6.2.

Research on related compounds provides insights. For example, the synthesis of N-Benzoyl-N'-(4-cyanophenyl) thiourea and N-(4-nitrobenzoyl)-N'-(4-cyanophenyl) thiourea involves the reaction of the corresponding aroyl isothiocyanate with 4-aminobenzonitrile (B131773), indicating that the 4-cyanophenyl amine is a key synthetic precursor. preprints.org Similarly, the synthesis of N-Cyano-N'-(4-chlorophenyl)thiourea starts from 4-chlorophenylisothiocyanate. prepchem.com These examples highlight that modifications are often incorporated into the phenyl ring before the formation of the thiourea linkage.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with two groups: the N-cyano-N'-thioureido group (-NH-C(=S)-NH-CN) and a cyano group (-CN) at the para position. The amenability of this ring to electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of these substituents.

The cyano group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack through both inductive and resonance effects. libretexts.orgmasterorganicchemistry.com It is a meta-director. The N-cyano-N'-thioureido group has a more complex influence. The nitrogen atom directly attached to the phenyl ring possesses a lone pair of electrons that can be donated to the ring via resonance, which would be an activating, ortho-, para-directing effect. However, this is counteracted by the electron-withdrawing nature of the adjacent thiocarbonyl (C=S) group and the N-cyano moiety.

While specific experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature, the expected outcomes for common EAS reactions based on general principles are summarized in the table below.

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | N-(3-Nitro-4-cyanophenyl)-N'-cyano-thiourea | Requires forcing conditions due to the deactivated ring. |

| Halogenation | Br₂ / FeBr₃ | N-(3-Bromo-4-cyanophenyl)-N'-cyano-thiourea | The deactivated ring makes this reaction challenging. |

| Sulfonation | Fuming H₂SO₄ | 2-Cyano-4-(N'-cyano-thioureido)benzenesulfonic acid | Reaction is likely to be difficult and may require high temperatures. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No reaction | The ring is too deactivated for this reaction to proceed. The Lewis acid catalyst may also complex with the nitrogen and sulfur atoms of the thiourea group. |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | No reaction | The ring is strongly deactivated, preventing this reaction. The catalyst is also likely to be poisoned by the basic sites in the molecule. |

Functional Group Interconversions on the Phenyl Ring

The primary functional group on the phenyl ring available for interconversion is the cyano group. Nitriles are versatile functional groups that can be transformed into a variety of other functionalities.

One of the most common transformations of an aromatic nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heat. For this compound, this reaction would yield N-Cyano-N'-(4-carboxyphenyl)-Thiourea.

Another key reaction is the reduction of the nitrile group. This can lead to the formation of a primary amine (an aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting product would be N-Cyano-N'-(4-(aminomethyl)phenyl)-Thiourea. It is important to consider the potential for the reducing agent to also interact with the thiourea or N-cyano moieties.

The table below outlines potential functional group interconversions of the cyano group on the phenyl ring of this compound.

| Reaction | Reagents | Product |

| Nitrile Hydrolysis | H₃O⁺, Δ or NaOH, H₂O, Δ | N-Cyano-N'-(4-carboxyphenyl)-Thiourea |

| Nitrile Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | N-Cyano-N'-(4-(aminomethyl)phenyl)-Thiourea |

| Partial Nitrile Hydrolysis | H₂O₂, NaOH | N-Cyano-N'-(4-carbamoylphenyl)-Thiourea |

Coordination Chemistry and Ligand Properties

N-Cyano-N'-(4-cyanophenyl)-Thiourea as a Ligand

This thiourea (B124793) derivative possesses several atoms with lone pairs of electrons, making it an excellent candidate for coordinating with metal ions. The specific coordination behavior often depends on the nature of the metal ion, the reaction conditions, and the presence of other ligands.

This compound has three primary potential coordination sites:

Thione Sulfur (S): The sulfur atom of the thiourea group is a common and strong coordination site. Thioureas typically coordinate to metal atoms via their sulfur atom. scielo.org.zaajol.info

Thiourea Nitrogen (N): The two nitrogen atoms within the thiourea backbone can also act as donor atoms. researchgate.net These nitrogen atoms are part of the N-(C=S)-N fragment. researchgate.net

Nitrile Nitrogen (N): The nitrogen atom of the cyano group (-C≡N) on the phenyl ring presents another potential coordination site. The cyano ligand is versatile and can act as a σ-donor and a π-acceptor. scielo.org.zaajol.info

The multiplicity of donor atoms allows for various binding modes. mdpi.com

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, new cyano-bridged transition metal complexes have been synthesized using N,N'-diethyl thiourea, a related compound. scielo.org.zaajol.inforesearchgate.net The synthesis of gold and silver complexes with thiourea ligands bearing a phosphine (B1218219) group has also been reported. researchgate.netnih.gov The reaction conditions, such as temperature and the presence of a base, can influence the coordination mode of the ligand. mdpi.com For example, in the absence of a base, some thiourea ligands coordinate as monodentate ligands, while in a basic medium, they can act as bidentate ligands. mdpi.com

A variety of spectroscopic and structural techniques are employed to characterize the resulting metal complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites. Changes in the vibrational frequencies of the C=S, N-H, and C≡N groups upon complexation provide evidence of metal-ligand bond formation. For example, the C≡N stretching vibration, which appears as a sharp and strong band between 2200 and 2000 cm⁻¹, is a characteristic band in cyano complexes. scielo.org.zaajol.info Shifts in this band can indicate whether the cyano group is acting as a terminal or bridging ligand. scielo.org.zaajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complexes in solution. researchgate.net For complexes with suitable nuclei, such as ³¹P in phosphine-containing thiourea ligands, ³¹P NMR provides significant information about coordination. nih.gov

UV-Vis Spectroscopy: Electronic transitions within the complex can be studied using UV-Vis spectroscopy, providing insights into the electronic structure and geometry of the complex. cardiff.ac.uk

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, confirming their stoichiometry. researchgate.net

Nature of Metal-Ligand Bonding (Hard-Soft Acid-Base Theory)

The Hard-Soft Acid-Base (HSAB) theory is a useful concept for predicting the preferential bonding between metal ions and the donor atoms of this compound.

Soft Acids: Soft metal ions, such as Ag(I), Au(I), Pd(II), and Pt(II), are expected to form stable bonds with the soft sulfur donor atom of the thiourea group. mdpi.com

Hard Acids: Hard metal ions would preferentially bind to the harder nitrogen or oxygen (if applicable from a related aroyl thiourea) donor atoms.

The stability of metal complexes can often be rationalized using HSAB theory. cardiff.ac.uk

Chelation and Bridging Modes in Coordination Compounds

This compound's multiple donor sites allow for various coordination modes, including chelation and bridging.

Chelation: The ligand can coordinate to a single metal center through two or more donor atoms, forming a chelate ring. For example, coordination through the sulfur and one of the thiourea nitrogen atoms would result in a stable chelate ring. mdpi.com Intramolecular hydrogen bonding between the N-H of the thiourea and an acyl oxygen in related N-benzoyl thioureas can lead to the formation of a six-membered ring. cardiff.ac.uk

Bridging: The ligand can also act as a bridging ligand, connecting two or more metal centers. The cyano group is well-known for its ability to act as a bridging ligand (M-CN-M'). scielo.org.zaajol.info This can lead to the formation of one-, two-, or three-dimensional coordination polymers. nih.govnii.ac.jp The tetracyanonickelate(II) anion, for instance, is a common building block for constructing cyano-bridged structures. nih.gov

The specific mode of coordination depends on factors such as the metal-to-ligand ratio, the geometry of the metal ion, and the reaction conditions.

Impact of Metal Coordination on Electronic and Structural Properties

The coordination of a metal ion to this compound significantly alters the electronic and structural properties of the ligand.

Electronic Properties: Metal coordination can lead to a redistribution of electron density within the ligand. This is observable through shifts in spectroscopic signals, such as the C≡N stretching frequency in IR spectra and the chemical shifts in NMR spectra. ajol.infonih.gov The coordination can also introduce new electronic transitions, which can be observed in the UV-Vis spectrum. cardiff.ac.uk

Structural Properties: Coordination invariably leads to changes in the bond lengths and angles of the ligand. For example, the C=S bond may lengthen upon coordination of the sulfur atom to a metal. X-ray crystallography provides direct evidence of these structural changes. researchgate.net Coordination can also lock the ligand into a specific conformation.

The coordination of metal ions can also impart new properties to the resulting complex, such as enhanced biological activity. researchgate.netnih.gov For instance, the coordination of gold or silver to thiourea ligands has been shown to trigger significant cytotoxic activity against cancer cell lines, whereas the free ligands are inactive. researchgate.netnih.gov

Data Tables

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Functional Group | HSAB Character |

|---|---|---|

| Sulfur | Thiourea (-C=S) | Soft |

| Nitrogen | Thiourea (-NH-) | Hard |

Table 2: Spectroscopic Characterization of Thiourea Metal Complexes

| Spectroscopic Technique | Observed Changes Upon Complexation | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift in ν(C=S), ν(N-H), and ν(C≡N) stretching frequencies | Identification of coordination sites |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near coordination sites | Elucidation of solution-state structure |

Advanced Research Applications in Chemical Sciences Excluding Prohibited Areas

Role as Synthetic Intermediates in Complex Molecule Synthesis

The structure of N-Cyano-N'-(4-cyanophenyl)-Thiourea makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the thiourea (B124793) sulfur, the nitrogen atoms, and the cyano groups—allows for a variety of chemical transformations.

One key application lies in the synthesis of quinazoline (B50416) derivatives. Research has shown that related N-(2-cyanophenyl)benzimidoyl isothiocyanates can undergo intramolecular cycloaddition reactions with primary amines to produce 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. nih.govresearchgate.net This suggests that this compound, with its cyanophenyl group, could be a precursor to novel quinazoline-based structures. The general synthetic approach involves the reaction of an appropriate precursor with primary amines, leading to the formation of thiourea derivatives that can then cyclize. nih.gov

Furthermore, the thiourea moiety itself is a versatile functional group for constructing various heterocyclic systems. The synthesis of N-Benzoyl-N'-4-cyanophenyl thiourea has been reported, highlighting the accessibility of such derivatives. preprints.org These compounds can serve as synthons for a wide array of complex molecules with potential applications in medicinal chemistry and materials science. The general synthesis of N-substituted-N'-aroyl(acyl)thioureas often proceeds through the reaction of an aroyl isocyanate with an appropriate amine, such as 4-aminobenzonitrile (B131773) in this case. preprints.org

Applications in Material Science

The incorporation of cyano groups and aromatic rings in this compound suggests its potential utility in the field of material science, particularly in the development of polymeric materials and supramolecular assemblies.

Precursors for Polymeric Materials

Cyano-substituted aromatic compounds are known to be effective building blocks for n-type conjugated polymers. The introduction of cyano groups into polymer backbones can significantly lower the electron affinity of the resulting materials, leading to desirable electronic properties. rsc.org For instance, the replacement of fluorine substituents with cyano groups in certain benzothiadiazole-based polymers has been shown to switch the charge transport from p-type to n-type. rsc.org This precedent suggests that this compound could be explored as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers with tailored electronic characteristics. The presence of two cyano groups could further enhance the electron-accepting nature of the resulting polymer.

Components in Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest for the development of functional materials. Boronic acids, for example, have been shown to form molecular complexes with N-donor ligands, including those containing cyanophenyl groups, through hydrogen bonding interactions. nih.gov The resulting supramolecular assemblies can exhibit diverse network structures, such as stacked layers and helical chains. nih.gov

The this compound molecule possesses both hydrogen bond donor (N-H groups) and acceptor (cyano and thiocarbonyl groups) sites, making it an excellent candidate for forming intricate supramolecular networks. These assemblies could find applications in areas such as crystal engineering, host-guest chemistry, and the design of porous materials.

Catalytic Applications (e.g., Organocatalysis or Ligand in Metal Catalysis)

Thiourea derivatives have emerged as a powerful class of organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.org This mode of catalysis offers a "green" and metal-free alternative to traditional methods. wikipedia.orgrsc.org The electron-withdrawing nature of the cyano groups in this compound is expected to enhance the acidity of the N-H protons, making it a potentially more effective hydrogen-bond donor and, consequently, a more active catalyst.

Thiourea organocatalysis has been successfully applied to a wide range of organic transformations, including cyanosilylation of ketones and aza-Henry reactions. nih.govnih.gov The catalysts often operate through a dual activation mechanism, where the thiourea moiety activates the electrophile while another functional group on the catalyst activates the nucleophile. nih.gov

Development of Chiral Catalysts (if structural modifications allow)

A significant area of research in thiourea organocatalysis is the development of chiral catalysts for enantioselective synthesis. By incorporating a chiral scaffold into the thiourea structure, it is possible to create catalysts that can induce high levels of stereocontrol in chemical reactions. nih.govnih.gov For example, chiral thioureas derived from cinchona alkaloids have been shown to be effective catalysts for the enantioselective aza-Henry reaction. nih.gov

While this compound itself is achiral, it can be readily modified to introduce chirality. For instance, a chiral amine could be used in its synthesis in place of 4-aminobenzonitrile, or a chiral moiety could be appended to the cyanophenyl ring. Such modifications would open the door to its use in a wide array of asymmetric transformations, a cornerstone of modern synthetic chemistry. The development of bifunctional catalysts, where a chiral amine is integrated with the thiourea unit, has proven to be a particularly effective strategy for achieving high enantioselectivity. nih.gov

Mechanistic Investigations of Catalytic Cycles

The unique electronic properties of this compound would make it an interesting subject for mechanistic studies of thiourea-catalyzed reactions. The cyano groups provide a spectroscopic handle (e.g., in infrared spectroscopy) that could be used to probe the interactions between the catalyst and the substrates during the catalytic cycle. Understanding these interactions is crucial for the rational design of more efficient and selective catalysts.

Furthermore, the thiourea moiety can act as a ligand for transition metals, forming cyano-bridged complexes. ajol.info The coordination of the thiourea to a metal center can be studied using various spectroscopic techniques, providing insights into the electronic structure and bonding within these complexes. ajol.info While not a direct catalytic application of the organocatalyst, the study of its coordination chemistry could inform the design of novel metal-based catalysts where the thiourea acts as a supporting ligand.

Sensing Applications (e.g., Chemosensors for Specific Ions or Molecules)

Based on the established knowledge of related thiourea compounds, this compound is theoretically a promising candidate for sensing applications. The dual cyano groups are strong electron-withdrawing moieties that would be expected to significantly increase the acidity of the thiourea protons, making it a potentially excellent receptor for anions.

Electrochemical Sensing Mechanisms

There is currently no published research detailing the application of this compound in electrochemical sensing. Hypothetically, its interaction with specific analytes could be transduced into an electrochemical signal if the compound is immobilized on an electrode surface. The binding of an ion could alter the electron transfer properties at the electrode interface, leading to a measurable change in current or potential. However, without experimental studies, this remains a speculative application.

Optical Sensing Principles

The design of this compound strongly suggests its potential as an optical sensor. The interaction with an anion, such as cyanide or fluoride, would likely occur through hydrogen bonding to the thiourea N-H protons. This interaction can lead to deprotonation, which would, in turn, induce a significant change in the electronic structure of the molecule. This change is often accompanied by a visible color change (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing). researchgate.net

For instance, many thiourea-based sensors exhibit a distinct color change upon binding with anions, allowing for "naked-eye" detection. researchgate.net The binding constant and the limit of detection are key parameters that would need to be experimentally determined to assess the sensor's performance.

While the fundamental principles of thiourea-based sensing are well-documented for a variety of derivatives, the specific performance metrics and mechanistic details for this compound are not available in the current body of scientific literature. Detailed research, including synthesis, characterization, and comprehensive testing with a range of ions, would be required to fully elucidate its capabilities as a chemical sensor.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Current synthetic strategies for N-cyano-N'-aryl thioureas often involve the reaction of an appropriate isothiocyanate with cyanamide (B42294) or its salts. For instance, a known synthesis for the related N-Cyano-N'-(4-chlorophenyl)thiourea involves treating 4-chlorophenylisothiocyanate with monosodium cyanamide in ethanol (B145695). prepchem.com Future research could build upon this foundation by exploring more efficient, greener, and versatile synthetic routes.

One promising direction is the development of one-pot multicomponent reactions. These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy. A potential one-pot synthesis for N-Cyano-N'-(4-cyanophenyl)-Thiourea could involve the in-situ generation of 4-cyanophenyl isothiocyanate from 4-aminobenzonitrile (B131773), followed by a direct reaction with a cyanamide source.

Furthermore, the use of novel catalytic systems could significantly enhance the synthesis of this compound. For example, the use of metal-organic frameworks (MOFs) as heterogeneous catalysts has shown promise in the synthesis of other thiourea (B124793) derivatives. nih.gov Exploring MOF-based or other nanocatalysts could lead to milder reaction conditions, higher yields, and easier purification.

Another avenue for exploration is the postsynthetic modification of related thiourea scaffolds. For example, a precursor molecule could be synthesized and the cyano group could be introduced at a later stage through cyanation reactions, potentially offering a more controlled and modular approach to the synthesis.

Design of Advanced Derivatives with Tailored Properties

The this compound scaffold is ripe for derivatization to create new molecules with specific, tailored properties for a range of applications. The presence of two nitrile groups and the N-H protons of the thiourea backbone offers multiple sites for chemical modification.

Future research should focus on the systematic synthesis of a library of derivatives by introducing various substituents on the phenyl ring. This would allow for a detailed investigation of structure-activity relationships. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, which is crucial for applications in materials science and catalysis.

Moreover, the N-cyano group itself can be a handle for further chemical transformations. Research into the reactivity of this group could lead to the synthesis of novel heterocyclic systems. For example, intramolecular cyclization reactions involving the nitrile and thiourea moieties could yield complex, polycyclic structures with potential biological activity, similar to the synthesis of quinazolin-4-yl-thioureas from N-(2-cyanophenyl)benzimidoyl isothiocyanate. nih.gov

The design and synthesis of polymeric materials derived from or incorporating the this compound monomer is another exciting prospect. The bifunctional nature of the molecule, with its two cyano groups, makes it a potential candidate for the synthesis of coordination polymers or other advanced materials with interesting optical or electronic properties.

Deeper Computational Insights into Reactivity and Selectivity

To guide and accelerate the experimental exploration of this compound and its derivatives, in-depth computational studies are essential. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Future computational work should focus on several key areas. Firstly, a thorough analysis of the molecule's conformational landscape and the energetic barriers for rotation around the C-N bonds of the thiourea unit will be crucial for understanding its flexibility and interaction with other molecules.

Secondly, computational modeling can be used to predict the reactivity of the different functional groups. For example, calculating the Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices can help identify the most likely sites for electrophilic or nucleophilic attack, thus guiding the design of new synthetic reactions.

Furthermore, computational studies can be employed to understand the intermolecular interactions of this compound. This includes the study of hydrogen bonding patterns in the solid state and in solution, which are critical for its self-assembly behavior and its potential use as an organocatalyst. For instance, the hydrogen-bonding capabilities of thiourea derivatives are known to be important for their catalytic activity in various organic reactions. rsc.org

Expanding Applications in Emerging Fields of Chemistry

While the applications of this compound are not yet well-established, its unique structure suggests potential in several emerging fields of chemistry.

Materials Science: The presence of two cyano groups and a polarizable thiourea core makes this compound a candidate for the development of novel organic materials. Future research could explore its use in:

Non-linear optics: The extended π-system and the presence of donor and acceptor groups could lead to significant second-order or third-order nonlinear optical properties.

Organic electronics: The potential for self-assembly through hydrogen bonding and π-π stacking could be exploited in the design of organic semiconductors or dielectrics.

Sensors: The thiourea moiety is known to interact with various metal ions and anions. nih.gov Derivatives of this compound could be designed as selective chemosensors for the detection of specific analytes.

Catalysis: Thiourea derivatives have emerged as effective organocatalysts for a variety of chemical transformations, primarily through hydrogen bonding interactions that activate the substrate. rsc.org Future work could investigate the catalytic activity of this compound and its derivatives in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric catalysis. The presence of the cyano groups could influence the catalyst's acidity and steric environment, potentially leading to unique reactivity and selectivity.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiourea backbone, as well as the nitrogen atoms of the nitrile groups, can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand for the synthesis of novel metal complexes and coordination polymers with interesting magnetic, optical, or catalytic properties.

Interactive Data Table: Potential Research Directions and Applications

| Research Area | Specific Focus | Potential Applications |

| Novel Synthetic Pathways | One-pot multicomponent reactions, Catalytic methods (e.g., MOFs), Postsynthetic modification | Increased efficiency, Greener synthesis, Access to novel derivatives |

| Advanced Derivatives | Substitution on the phenyl ring, Transformation of the N-cyano group, Polymerization | Materials with tailored electronic properties, Novel heterocycles, Functional polymers |

| Computational Insights | Conformational analysis, Reactivity prediction (DFT), Intermolecular interactions | Rational design of experiments, Understanding of reaction mechanisms, Prediction of material properties |

| Emerging Applications | Non-linear optics, Organic electronics, Chemical sensors, Organocatalysis, Coordination chemistry | Advanced optical materials, Components for electronic devices, Analytical tools, Efficient and selective catalysts, Novel metal-organic frameworks |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyano-N'-(4-cyanophenyl)-Thiourea, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of 4-aminobenzonitrile to aroyl isothiocyanates (e.g., benzoyl or nitrobenzoyl isothiocyanate) in anhydrous acetone or dichloromethane. Key parameters include maintaining a 1:1 molar ratio of reactants, controlled temperature (20–25°C), and reaction times of 1.5–3 hours. Post-synthesis purification via recrystallization (methanol/dichloromethane) ensures high purity (>95%) .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation involves:

- FT-IR : Peaks at ~3200 cm⁻¹ (N–H stretch), ~1250 cm⁻¹ (C=S), and ~2200 cm⁻¹ (C≡N).

- NMR : H NMR shows aromatic proton signals (δ 7.5–8.1 ppm) and thiourea NH protons (δ 10–12 ppm). C NMR confirms thiocarbonyl (δ ~180 ppm) and cyanophenyl carbons (δ ~115 ppm).

- X-ray crystallography : Reveals intramolecular N–H⋯O/S hydrogen bonds and coplanarity of thiourea and aryl groups, critical for stability .

Q. What physicochemical properties are critical for handling and experimental design with this compound?

- Answer : Key properties include:

- Melting point : Decomposes at ~210°C, requiring controlled heating in synthesis.

- Solubility : Low in water; soluble in polar aprotic solvents (DMF, DMSO).

- Tautomerism : Exists in thione-thiol equilibrium, influencing reactivity and spectroscopic profiles .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound influence its electrochemical behavior, and how can this be analyzed?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks corresponding to functional groups (e.g., –NO₂ at –0.13 V, –C≡N at –0.65 to –0.77 V). Tautomeric shifts (C=S ↔ C–SH) alter redox potentials, requiring pH-controlled environments. Differential pulse voltammetry (DPV) enhances resolution for overlapping peaks .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for thiourea derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. anticancer efficacy) are addressed through:

- Dose-response assays : IC₅₀ values under standardized conditions (e.g., MTT assays).

- Structure-activity relationship (SAR) studies : Systematic substitution of aryl/cyanophenyl groups to isolate pharmacophores.

- Computational docking : Identifying binding interactions with targets like kinases or DNA topoisomerases .

Q. What crystallographic challenges arise in analyzing this compound, and how are they mitigated?

- Answer : Challenges include low crystal symmetry and disorder in flexible substituents. Mitigation strategies:

- Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts.

- High-resolution synchrotron XRD : Resolves weak electron density for cyanophenyl groups.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking, H-bonding) .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Assess binding stability in solvent (e.g., water, lipid bilayers).

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

- Pharmacophore modeling : Aligns thiourea moieties with known active sites (e.g., EGFR kinase) .

Data Contradiction Analysis

Q. Why do electrochemical studies report varying reduction potentials for the cyanophenyl group in similar thioureas?

- Analysis : Discrepancies arise from solvent polarity (acetonitrile vs. DMF), scan rate (50–200 mV/s), and reference electrode calibration. Standardization using ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.